REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4](C(O)=O)[N:3]=[CH:2]1.[C:9]([OH:13])([CH3:12])([CH3:11])[CH3:10].C([N:16]([CH2:19]C)CC)C.C1C=CC([O:27]P(OC2C=CC=CC=2)(N=[N+]=[N-])=O)=CC=1>>[C:9]([O:13][C:19](=[O:27])[NH:16][C:4]1[N:3]=[CH:2][S:1][CH:5]=1)([CH3:12])([CH3:11])[CH3:10]
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Name
|
|
Quantity
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6.46 g
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Type
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reactant
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Smiles
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S1C=NC(=C1)C(=O)O
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Name
|
|
Quantity
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280 mL
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Type
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reactant
|
Smiles
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C(C)(C)(C)O
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Name
|
|
Quantity
|
7.68 mL
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
diphenylphosphonic azide
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Quantity
|
11.9 mL
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 hours
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Duration
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18 h
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Type
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CUSTOM
|
Details
|
The reaction was evaporated to a residue
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Type
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DISSOLUTION
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Details
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The residue was dissolved in ethyl acetate
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Type
|
WASH
|
Details
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washed with water, 5% citric acid (aqueous), water, saturated aqueous sodium bicarbonate and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to a residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (80 g ISCO™ column, hexanes to ethyl acetate gradient elution)
|
Type
|
CUSTOM
|
Details
|
evaporated to a residue
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 20% methyl t-butyl ether in hexanes
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
Vacuum drying
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC=1N=CSC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |